molecular formula C9H10ClNO2 B3059503 Methyl 2-chloro-6-ethylpyridine-4-carboxylate CAS No. 4104-77-2

Methyl 2-chloro-6-ethylpyridine-4-carboxylate

Cat. No.: B3059503
CAS No.: 4104-77-2
M. Wt: 199.63
InChI Key: ZOCNHYUPUKEJKG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-ethylpyridine-4-carboxylate: is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 2-position, an ethyl group at the 6-position, and a carboxylate ester group at the 4-position of the pyridine ring.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Ethylation: The synthesis of this compound typically involves the chlorination of 2-ethylpyridine-4-carboxylate followed by ethylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and ethylating agents like ethyl iodide (C₂H₅I) under controlled temperatures.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process involving the initial formation of the pyridine ring, followed by selective halogenation and esterification steps. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2-hydroxy-6-ethylpyridine-4-carboxylate.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

  • Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and reaction conditions involving polar aprotic solvents.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂).

Major Products Formed:

  • Oxidation: 2-Chloro-6-ethylpyridine-4-carboxylic acid.

  • Reduction: 2-Hydroxy-6-ethylpyridine-4-carboxylate.

  • Substitution: Various substituted pyridine derivatives.

  • Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry: Methyl 2-chloro-6-ethylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, potentially exhibiting antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Methyl 2-chloro-6-ethylpyridine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group at the 6-position.

  • Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of an ethyl group at the 6-position.

  • Methyl 2-chloro-6-ethylpyrimidine-4-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness: Methyl 2-chloro-6-ethylpyridine-4-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-chloro-6-ethylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-7-4-6(9(12)13-2)5-8(10)11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCNHYUPUKEJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254814
Record name Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-77-2
Record name Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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